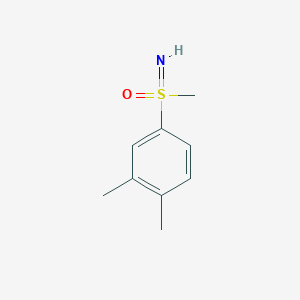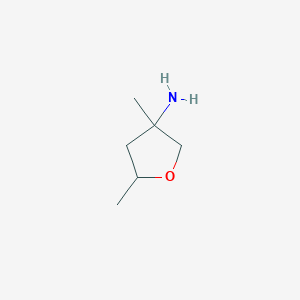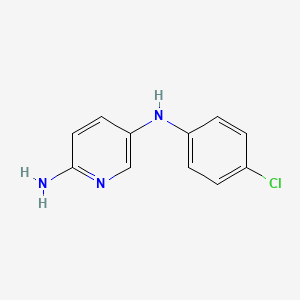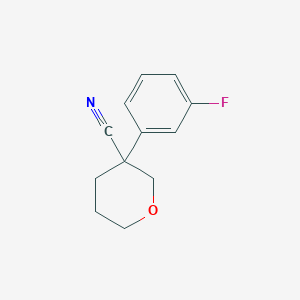![molecular formula C13H20ClNOS B13219239 4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H20ClNOS. It is primarily used for research purposes and has applications in various scientific fields. The compound is characterized by the presence of a methoxyphenyl group attached to a cyclohexanamine structure, with a sulfanyl linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves the reaction of 2-methoxybenzenethiol with cyclohexanone to form an intermediate, which is then reacted with ammonia or an amine to produce the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the cyclohexanamine structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified cyclohexanamine derivatives.
Substitution: Various substituted phenylcyclohexanamine derivatives.
科学的研究の応用
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group and the sulfanyl linkage play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride
- 4-[(2-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Uniqueness
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride is unique due to its specific methoxyphenyl and sulfanyl groups, which confer distinct chemical properties and biological activities compared to similar compounds. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for research.
特性
分子式 |
C13H20ClNOS |
|---|---|
分子量 |
273.82 g/mol |
IUPAC名 |
4-(2-methoxyphenyl)sulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11;/h2-5,10-11H,6-9,14H2,1H3;1H |
InChIキー |
SHCRDHJSYCOPHO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1SC2CCC(CC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13219159.png)
![1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13219162.png)
![4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219174.png)
![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)

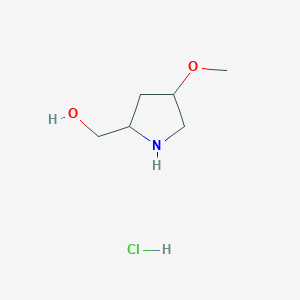
![4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)
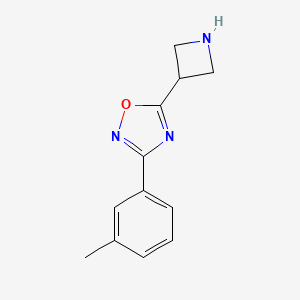
![N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
